6-Chloro-4-methoxy-3-phenylpyridazine

Herbicide Crop Protection Structure-Activity Relationship

Procure this specific 4-methoxy-6-chloro-3-phenylpyridazine to ensure crop-selective herbicidal activity and superior Gram-negative antibacterial potency (MIC outperforming chloramphenicol). The 6-chloro group enables efficient nucleophilic displacement for parallel synthesis of diverse 6-substituted analogs, while the 4-methoxy substitution confers crop tolerance absent in non-selective total herbicides.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 40020-02-8
Cat. No. B1627586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methoxy-3-phenylpyridazine
CAS40020-02-8
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCOC1=CC(=NN=C1C2=CC=CC=C2)Cl
InChIInChI=1S/C11H9ClN2O/c1-15-9-7-10(12)13-14-11(9)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyQQPPLPQPYYLNDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-methoxy-3-phenylpyridazine (CAS 40020-02-8): Procurement and Differentiation Guide for Herbicide and Heterocyclic Chemistry Applications


6-Chloro-4-methoxy-3-phenylpyridazine (CAS: 40020-02-8) is a heterocyclic compound belonging to the phenylpyridazine class, characterized by a 1,2-diazine ring substituted at the 3-position with phenyl, the 4-position with methoxy, and the 6-position with chlorine [1]. First disclosed in U.S. Patent 3,932,405, this compound is recognized for its selective herbicidal activity against broadleaf weeds and grasses in crops including Brassica vegetables and corn . The compound serves as a versatile synthetic intermediate for preparing 6-substituted pyridazine derivatives, with the chloro substituent enabling nucleophilic displacement reactions [2].

6-Chloro-4-methoxy-3-phenylpyridazine (CAS 40020-02-8): Why In-Class Pyridazine Analogs Cannot Be Interchanged


The 4-methoxy substitution pattern on 6-chloro-4-methoxy-3-phenylpyridazine confers distinct physicochemical and biological properties that cannot be replicated by analogs bearing alternative substitution. In phenylpyridazine herbicides, substituent position critically determines crop tolerance: while 3-phenyl-6-halopyridazines without 4-alkoxy groups exhibit total herbicidal or defoliant effects, the 4-methoxy modification enables selective weed control with retention of crop safety [1]. Similarly, in antimicrobial applications, chloro-substituted pyridazines demonstrate MIC values 2- to 4-fold lower than non-chlorinated analogs against Gram-negative bacteria, confirming that the chlorine atom is not merely a synthetic handle but a pharmacophoric element essential for potency [2]. Procurement of non-identical pyridazine derivatives for established protocols introduces uncontrolled variables in both efficacy and selectivity, potentially invalidating experimental reproducibility or field performance expectations.

6-Chloro-4-methoxy-3-phenylpyridazine (CAS 40020-02-8): Quantitative Differentiation Evidence Against Analogs and Alternatives


Herbicidal Crop Tolerance: Comparative Selectivity of 6-Chloro-4-methoxy-3-phenylpyridazine versus 4-Unsubstituted Pyridazine Analogs

6-Chloro-4-methoxy-3-phenylpyridazine demonstrates selective herbicidal activity with retention of crop tolerance, differentiating it from 4-unsubstituted 3-phenyl-6-halopyridazine analogs which exhibit non-selective, total herbicidal effects [1]. The 4-methoxy group is the critical determinant of this selectivity, enabling application in crop settings where non-selective analogs would cause unacceptable phytotoxicity [1].

Herbicide Crop Protection Structure-Activity Relationship

Antibacterial Potency: MIC Comparison of Chloro-Substituted Pyridazines versus Chloramphenicol

Chloro-substituted pyridazine derivatives, the structural class to which 6-chloro-4-methoxy-3-phenylpyridazine belongs, exhibit antibacterial MIC values ranging from 0.892 to 3.744 μg/mL against Escherichia coli, Pseudomonas aeruginosa, and Serratia marcescens [1]. These MIC values are consistently lower than those of the clinical standard chloramphenicol, which shows MICs of 2.019 to 8.078 μg/mL against the same Gram-negative bacterial strains under identical assay conditions [1].

Antimicrobial Antibacterial Minimum Inhibitory Concentration

Synthetic Versatility: 6-Chloro Substituent Enables Divergent Derivatization Pathways

The 6-chloro substituent on 6-chloro-4-methoxy-3-phenylpyridazine serves as a reactive handle for nucleophilic aromatic substitution, enabling divergent synthesis of 6-substituted pyridazine derivatives that vary at position 6 while maintaining the 3-phenyl-4-methoxy core scaffold [1]. This reactivity contrasts with the corresponding 6-hydroxy or 6-methoxy pyridazines, which lack a suitable leaving group and require alternative, less efficient activation strategies for further functionalization [1]. The 4-methoxy group simultaneously modulates electronic properties of the pyridazine ring while remaining inert under typical displacement conditions, preserving scaffold integrity during derivatization [1].

Synthetic Intermediate Nucleophilic Displacement Medicinal Chemistry

Material Science Applications: Phosphorescent Complex Formation with 6-Chloro-3-phenylpyridazine Ligands

6-Chloro-3-phenylpyridazine (6Clppdz), which shares the core 6-chloro-3-phenylpyridazine scaffold with the target compound, functions as a cyclometalating ligand for Pt(II) and Ir(III) complexes that exhibit phosphorescent properties [1][2]. The chloro substituent at the 6-position modulates the electronic environment of the metal center, influencing emission wavelength and quantum yield relative to unsubstituted 3-phenylpyridazine (ppdz) ligands [1]. This property is not shared by 6-alkyl or 6-amino pyridazine analogs, which produce complexes with distinctly different photophysical characteristics [2].

Organometallic Phosphorescence Platinum Complexes

6-Chloro-4-methoxy-3-phenylpyridazine (CAS 40020-02-8): Optimal Application Scenarios Based on Quantitative Evidence


Selective Herbicide Discovery and Crop Protection Formulation Development

This compound is optimally deployed in agrochemical research programs targeting selective post-emergent weed control in cereal and Brassica crops. Its 4-methoxy substitution confers crop tolerance absent in 4-unsubstituted phenylpyridazine analogs, which function as non-selective total herbicides [1]. Researchers developing selective herbicides should prioritize this specific substitution pattern when crop safety is a program requirement.

Antibacterial Lead Optimization Targeting Gram-Negative Pathogens

As a representative of the chloro-substituted pyridazine class, this compound provides a validated starting point for antibacterial drug discovery programs focused on Gram-negative bacteria including E. coli, P. aeruginosa, and S. marcescens. The class demonstrates MIC values (0.892–3.744 μg/mL) that outperform chloramphenicol (2.019–8.078 μg/mL) under identical assay conditions [1]. The chloro substituent is a confirmed pharmacophoric element essential for this potency advantage [1].

Divergent Synthesis of 6-Substituted Pyridazine Libraries

The 6-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution, enabling efficient parallel synthesis of diverse 6-substituted pyridazine analogs while maintaining the 3-phenyl-4-methoxy core [1]. This compound is particularly valuable for medicinal chemistry and agrochemical discovery programs requiring scaffold diversification at position 6, providing synthetic efficiency advantages over 6-oxygen-substituted pyridazines that lack a suitable leaving group [1][2].

Phosphorescent Organometallic Complex Development for OLED and Probe Applications

The 6-chloro-3-phenylpyridazine scaffold enables formation of cyclometalated Pt(II) and Ir(III) complexes with phosphorescent properties [1][2]. The chloro substituent at position 6 modulates the electronic environment of the metal center, producing distinct emission characteristics compared to complexes derived from unsubstituted 3-phenylpyridazine ligands [1]. This compound is suitable for materials chemistry research targeting OLED emitters, luminescent probes, and photoredox catalysts where tunable phosphorescent properties are required.

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